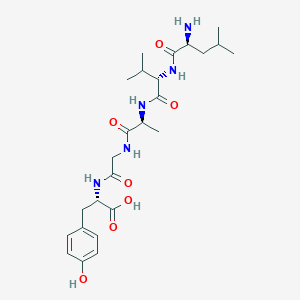
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine is a peptide compound composed of five amino acids: leucine, valine, alanine, glycine, and tyrosine Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast for expression and subsequent purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like proteases.
Oxidation: Oxidation of the tyrosine residue can occur, forming dityrosine or other oxidized products.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acidic conditions (e.g., HCl).
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for amine substitution.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Dityrosine or other oxidized derivatives.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine can be compared with other similar peptides, such as:
L-Leucyl-L-valyl-L-alanylglycyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.
L-Leucyl-L-valyl-L-alanylglycyl-L-tryptophan: Contains tryptophan, which introduces different functional groups and potential interactions.
L-Leucyl-L-valyl-L-alanylglycyl-L-serine: Serine’s hydroxyl group can participate in different reactions compared to tyrosine.
These comparisons highlight the uniqueness of this compound in terms of its specific amino acid composition and resulting properties.
Properties
CAS No. |
922510-14-3 |
|---|---|
Molecular Formula |
C25H39N5O7 |
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H39N5O7/c1-13(2)10-18(26)23(34)30-21(14(3)4)24(35)28-15(5)22(33)27-12-20(32)29-19(25(36)37)11-16-6-8-17(31)9-7-16/h6-9,13-15,18-19,21,31H,10-12,26H2,1-5H3,(H,27,33)(H,28,35)(H,29,32)(H,30,34)(H,36,37)/t15-,18-,19-,21-/m0/s1 |
InChI Key |
USHZCRWLVDLVAU-QTWZMDIBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















